4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride
Description
Activation via Acyl-CoA Synthetases
Mitochondrial medium-chain acyl-CoA synthetases (ACSM) catalyze the ATP-dependent conjugation of carboxylic acids to coenzyme A, a prerequisite for subsequent metabolic reactions. Structural analysis of 4-[(2-Aminoacetyl)amino]benzamide dihydrochloride reveals a benzamide backbone with a para-substituted aminoacetyl group, resembling benzoate derivatives known to undergo ACSM2A/B-mediated activation. Studies on mouse liver ACSM demonstrate broad substrate specificity, with high activity toward benzoic acid derivatives containing meta- or para-substituted alkyl/methoxy groups. The compound’s unsubstituted benzamide ring may facilitate binding to ACSM2A’s active site, where the α-amino group of the aminoacetyl side chain could participate in hydrogen bonding with conserved glutamate residues.
Table 1: Substrate Preferences of Mitochondrial ACSM Isoforms
| Substrate Class | ACSM2A Activity | ACSM2B Activity |
|---|---|---|
| Benzoic acid | High | Moderate |
| 4-Methoxybenzamide | High | Low |
| Hexanoic acid | Maximal | Maximal |
| Arylacetic acids | Moderate | High |
Mitochondrial Compartmentalization
Following ACSM-mediated activation, the resultant 4-[(2-aminoacetyl)amino]benzoyl-CoA derivative likely accumulates in the mitochondrial matrix, analogous to benzoyl-CoA’s behavior. This compartmentalization ensures proximity to glycine N-acyltransferase (GLYAT), which resides on the mitochondrial inner membrane. Molecular dynamics simulations suggest the aminoacetyl side chain may hinder passive diffusion across mitochondrial membranes, necessitating carnitine shuttle systems for efflux—a hypothesis supported by the structural similarity between this compound’s CoA derivative and acylcarnitines.
Properties
IUPAC Name |
4-[(2-aminoacetyl)amino]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGCRJJGQFLVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride typically involves the reaction of 4-aminobenzamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes:
Raw Materials: 4-aminobenzamide, glycine, and hydrochloric acid
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides and acids
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products
Oxidation Products: Amides, carboxylic acids
Reduction Products: Amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies of enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include:
Enzyme Inhibition: Inhibition of serine proteases and other enzymes
Receptor Binding: Interaction with specific receptors to modulate biological responses
Comparison with Similar Compounds
Structural Analogues of Benzamide Derivatives
The following table summarizes key benzamide-based compounds with structural or functional similarities:
Key Observations :
- Aminoacetyl vs.
- Salt Forms : Dihydrochloride salts (as in the target compound and momelotinib ) improve aqueous solubility, critical for oral bioavailability.
- Pharmacological Targets : Structural variations dictate receptor specificity. For instance, nilotinib targets kinases , while 1192U90 acts on dopamine/serotonin receptors .
Physicochemical Properties
Data from analogous compounds highlight trends:
Insights :
- The dihydrochloride form likely confers higher solubility than neutral benzamides (e.g., nilotinib monohydrate ).
- Purity levels (>95%) are achievable via optimized synthetic routes, as seen in quinolinylchalcone derivatives .
Pharmacological and Clinical Implications
- CNS Applications: Aminoacetyl-modified benzamides (like the target compound) may mimic 1192U90’s neuroleptic activity but with improved blood-brain barrier penetration due to smaller substituents .
- Kinase Inhibition : Unlike nilotinib , the target compound lacks pyrimidine/pyridine motifs critical for ATP-binding pocket interactions, suggesting divergent therapeutic uses.
- Safety Profiles : Dihydrochloride salts generally reduce gastrointestinal irritation compared to free bases, as observed in labetalol hydrochloride .
Biological Activity
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be described as having dual functional groups: an amino group and an amide group, which contribute to its reactivity and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutics.
The primary biological activity of this compound involves its interaction with several key enzymes:
- Kallikrein-1
- Urokinase-type plasminogen activator
- Trypsin-1
- Casein kinase II subunit alpha
- Kallikrein-6
- Copper transport protein ATOX1
These interactions typically occur through binding to the active sites of these enzymes, potentially altering their functions and affecting various biochemical pathways. The compound has been shown to influence pathways related to cell signaling and apoptosis, making it a candidate for further exploration in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its solubility and stability in physiological conditions. The dihydrochloride form improves its absorption characteristics, which is crucial for therapeutic efficacy .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds, particularly those that inhibit histone deacetylases (HDACs). For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, such as HepG2 cells, with IC50 values indicating potent activity .
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HDAC3 | 0.095 | Enzyme inhibition leading to apoptosis |
| SAHA | HDAC1/2/3 | 17.25 | Enzyme inhibition |
Enzyme Inhibition
The compound has been implicated in the inhibition of various enzymes involved in critical biochemical pathways. For example, it has shown potential as an inhibitor of casein kinase II, which plays a role in cell cycle regulation and signal transduction .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antiproliferative Effects : A study demonstrated that derivatives of benzamide exhibited significant growth inhibition in cancer cell lines, suggesting that modifications to the benzamide structure can enhance biological activity .
- Enzymatic Activity : Research on hybrid compounds combining benzamide with other functional groups revealed varying degrees of enzyme inhibition, indicating the importance of structural diversity in developing effective inhibitors .
Safety and Toxicity
Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation for safety profiles. Studies involving liver enzyme markers showed that certain compounds had minimal impact on liver function compared to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride, and how can reaction conditions be tailored to improve yield?
The synthesis of benzamide derivatives typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For 4-[(2-aminoacetyl)amino]benzamide derivatives, a stepwise approach is recommended:
- Step 1 : React 4-aminobenzoic acid with chloroacetyl chloride to form 4-[(2-chloroacetyl)amino]benzoic acid.
- Step 2 : Convert the intermediate to its benzamide derivative by coupling with an appropriate amine (e.g., ammonium hydroxide) under basic conditions.
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
Key Optimization : Control reaction pH (e.g., glacial acetic acid as a catalyst) and use reflux conditions (4–6 hours) to minimize side products. Purity can be enhanced via recrystallization in ethanol/ether mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- HPLC/MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion at m/z 255.1) and detect impurities (>98% purity threshold) .
- NMR Spectroscopy : Use <sup>1</sup>H NMR to verify the presence of characteristic peaks:
- Benzamide aromatic protons (δ 7.2–8.1 ppm, multiplet).
- Acetamide NH2 (δ 6.8–7.0 ppm, broad singlet).
- X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding patterns (e.g., N–H···Cl interactions in the dihydrochloride form) .
Q. What storage conditions are recommended to maintain the stability of this compound?
Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid aqueous solutions unless buffered at pH 4–6, as hydrolysis of the amide bond may occur in alkaline conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity for dopamine D2 and serotonin 5-HT3 receptors?
- Radioligand Binding Assays : Use <sup>3</sup>H-labeled antagonists (e.g., spiperone for D2, ondansetron for 5-HT3).
- Data Interpretation : Calculate IC50 and Ki values using the Cheng-Prusoff equation. A dual receptor antagonist may show sub-micromolar Ki for both targets, indicating broad antiemetic potential .
Q. How should contradictory data in enzyme inhibition studies (e.g., trypsin vs. urokinase) be resolved?
Contradictions may arise from assay conditions or off-target effects.
- Methodological Adjustments :
- Use isoform-specific substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin, Z-Gly-Gly-Arg-AMC for urokinase).
- Validate with knockout cell lines to rule out cross-reactivity.
- Computational Docking : Perform molecular dynamics simulations to compare binding poses in trypsin (S1 pocket) vs. urokinase (catalytic triad). Differences in hydrogen bonding with the benzamide moiety may explain selectivity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (optimal range: 1–3), blood-brain barrier penetration (BBB score >0.3), and CYP450 inhibition.
- DFT Calculations : Calculate lattice energy and electrostatic potential surfaces to assess solubility and hydrochloride salt stability .
- Machine Learning : Train models on benzamide datasets to predict metabolic pathways (e.g., cytochrome-mediated oxidation of the aminoacetyl group) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. What experimental controls are critical when studying the compound’s cytotoxicity in neuronal cell lines?
- Negative Controls : Use untreated cells and vehicle (DMSO) to assess baseline viability.
- Positive Controls : Include staurosporine (apoptosis inducer) and receptor-specific antagonists (e.g., haloperidol for D2).
- Off-Target Checks : Measure lactate dehydrogenase (LDH) release to confirm membrane integrity post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
